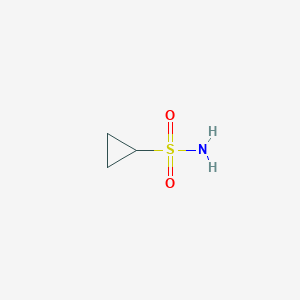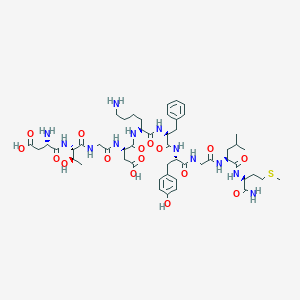
Sialokinin II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sialokinin II is a neuropeptide that is found in the salivary glands of the black-legged tick, Ixodes scapularis. It is a member of the kinin family of peptides and is known for its ability to induce salivation in ticks. Sialokinin II has also been found to have potential applications in scientific research due to its unique biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Vasodilatory Properties and Tachykinin Functions
- Sialokinin II as a Tachykinin : Sialokinin I and II, identified in the mosquito Aedes aegypti's saliva, are peptides with vasodilatory properties similar to mammalian tachykinin substance P. Both peptides show significant activity when assayed on guinea pig ileum, indicating their potential as vasodilators (Champagne & Ribeiro, 1994).
Gene Characterization and Expression
- Characterization of Sialokinin I Gene : Research on the sialokinin I gene, encoding for the principal vasodilatory peptide in Aedes aegypti, revealed its expression as a preprosialokinin. It's expressed exclusively in female salivary glands, and the gene seems to be a single-copy gene, highlighting the specificity of its expression and potential applications in understanding mosquito saliva's role in vasodilation and vector-borne diseases (Beerntsen et al., 1999).
Enhancement of Virus Infection
- Sialokinin and Virus Infection : Sialokinin in mosquito saliva has been shown to enhance virus infection by increasing blood vessel permeability. This facilitates the influx of virus-permissive cells, suggesting a crucial role of sialokinin in mosquito-borne virus transmission and its potential as a target for controlling such diseases (Lefteri et al., 2022).
Immunomodulatory Effects
- Immunomodulatory Effects of Sialokinin : Sialokinin's role in shifting human immune responses towards intracellular pathogens has been studied, indicating its significant impact on human immune cell populations. This finding is crucial in understanding how mosquito saliva modulates the human immune system and its components' roles in arboviral infection (Clinton et al., 2023).
Enhancement of Arbovirus Infection
- Sialokinin in Arbovirus Infection : Another study highlights how sialokinin enhances arbovirus infection through vascular permeability. It suggests the potential of therapeutic strategies targeting sialokinin to limit disease severity following infection with mosquito-borne viruses (Lefteri et al., 2021).
Propiedades
Número CAS |
152923-42-7 |
|---|---|
Nombre del producto |
Sialokinin II |
Fórmula molecular |
C51H76N12O16S |
Peso molecular |
1145.3 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C51H76N12O16S/c1-27(2)20-35(48(76)59-33(44(54)72)17-19-80-4)57-39(66)25-55-46(74)36(22-30-13-15-31(65)16-14-30)61-49(77)37(21-29-10-6-5-7-11-29)62-47(75)34(12-8-9-18-52)60-50(78)38(24-42(70)71)58-40(67)26-56-51(79)43(28(3)64)63-45(73)32(53)23-41(68)69/h5-7,10-11,13-16,27-28,32-38,43,64-65H,8-9,12,17-26,52-53H2,1-4H3,(H2,54,72)(H,55,74)(H,56,79)(H,57,66)(H,58,67)(H,59,76)(H,60,78)(H,61,77)(H,62,75)(H,63,73)(H,68,69)(H,70,71)/t28-,32+,33+,34+,35+,36+,37+,38+,43+/m1/s1 |
Clave InChI |
DAASCSHCPGXAAM-FBCVKHONSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(=O)O)N)O |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N |
Secuencia |
DTGDKFYGLM |
Sinónimos |
Asp-Thr-Gly-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2 sialokinin II |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



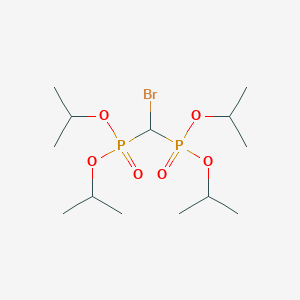
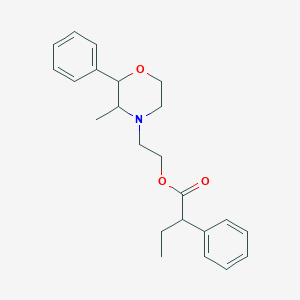
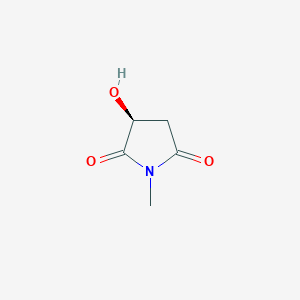
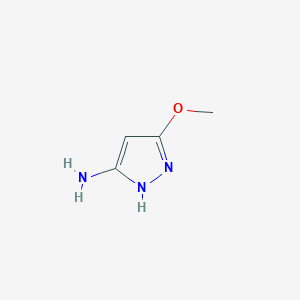
![Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate](/img/structure/B130814.png)
![1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene](/img/structure/B130816.png)
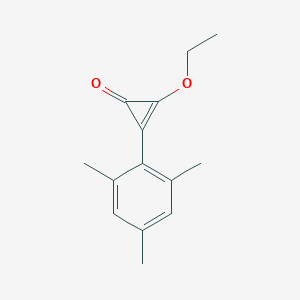
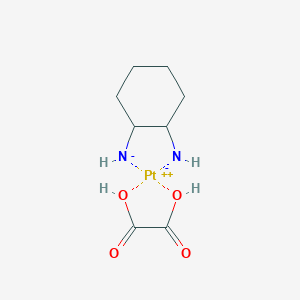
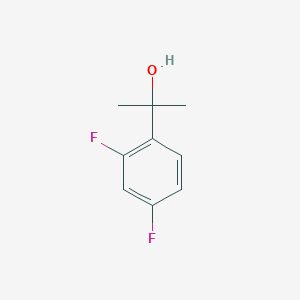
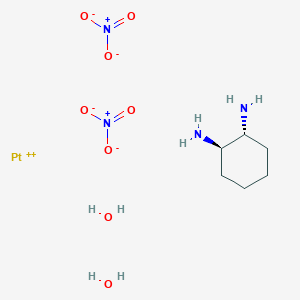
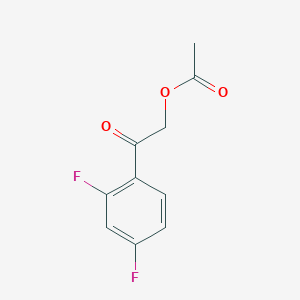
![3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B130827.png)
![[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B130835.png)
